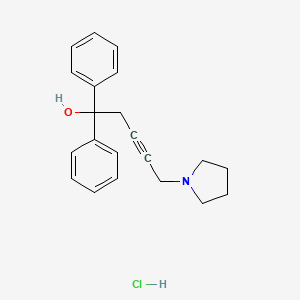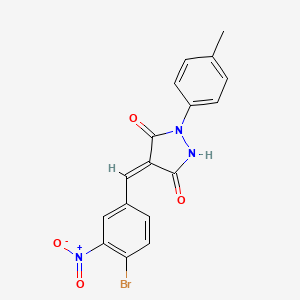
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride, also known as DPP, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential therapeutic applications. DPP is a member of the class of compounds known as alkynes and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride is not fully understood, but it is believed to act through several different pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. Inflammatory cells treated with this compound have shown a decrease in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been found to have neuroprotective effects, protecting neurons from oxidative stress and improving cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride in lab experiments is its high potency and specificity, allowing for the precise targeting of specific enzymes and pathways involved in disease progression. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the synthesis of this compound can be complicated and time-consuming, which may limit its use in large-scale studies.
未来方向
There are several potential future directions for the study of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride. One area of research is the development of more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for use in large-scale studies. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of medicine.
合成方法
The synthesis of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride involves several steps, including the reaction of 1-bromo-3-phenylpropyne with 1-pyrrolidinylmagnesium bromide to form an intermediate compound, which is then reacted with benzophenone in the presence of a palladium catalyst to yield the final product. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit potent anti-tumor activity against several types of cancer, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has demonstrated neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(19-11-3-1-4-12-19,20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22;/h1-6,11-14,23H,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKZBSZJZUDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)


![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)